1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine

Catalog No.
S1520324
CAS No.
15875-13-5
M.F
C18H42N6
M. Wt
342.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5...

CAS Number

15875-13-5

Product Name

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine

IUPAC Name

3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine

Molecular Formula

C18H42N6

Molecular Weight

342.6 g/mol

InChI

InChI=1S/C18H42N6/c1-19(2)10-7-13-22-16-23(14-8-11-20(3)4)18-24(17-22)15-9-12-21(5)6/h7-18H2,1-6H3

InChI Key

FZQMJOOSLXFQSU-UHFFFAOYSA-N

SMILES

CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C

Canonical SMILES

CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C

Chemical Properties and Potential Uses

,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, also known as N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine, is a chemical compound with the formula C₁₈H₄₂N₆. It is a colorless liquid or solid at room temperature and is soluble in water and various organic solvents.

Due to its structure containing amine groups, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine may have potential applications in various scientific research fields, including:

  • Material science: As a precursor for the synthesis of new polymers or catalysts.
  • Medicinal chemistry: As a building block for the design of new drugs or drug delivery systems.

Research on Specific Applications

Here are some examples of scientific publications that mention 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, but do not necessarily focus on its specific applications:

  • **"N,N,N',N',N'',N''-Hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine" in PubChem by National Institutes of Health
  • "CAS 15875-13-5 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine" by Alfa Chemistry

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is a chemical compound with the molecular formula C18H42N6 and a molecular weight of 342.6 g/mol. It is commonly recognized as a trimerization catalyst and is utilized primarily in the production of polyurethane foams. This compound features a hexahydro-1,3,5-triazine core structure with three dimethylaminopropyl substituents, contributing to its unique chemical properties and reactivity. The compound is a viscous liquid at room temperature, with a boiling point of approximately 141-142 °C and a melting point of -59 °C .

The synthesis of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine typically involves the reaction of hexahydro-1,3,5-triazine with dimethylaminopropylamine under controlled conditions. The process may include:

  • Reagents: Hexahydro-1,3,5-triazine and 3-(dimethylamino)propylamine.
  • Reaction Conditions: The mixture is heated under reflux in an inert atmosphere to facilitate the trimerization process.
  • Purification: The crude product is purified through distillation or chromatography to obtain the desired compound in high purity.

This method ensures that the final product retains optimal catalytic properties for its intended applications in polyurethane production .

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine finds several applications across various industries:

  • Polyurethane Production: It serves as a catalyst in the synthesis of rigid and flexible polyurethane foams.
  • Construction Materials: Used in formulations for insulation materials due to its excellent foaming properties.
  • Adhesives and Sealants: Enhances the curing process and performance characteristics of polyurethane-based adhesives.

These applications leverage the compound's ability to promote rapid foaming and curing while maintaining desirable physical properties in end products .

Interaction studies involving 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine primarily focus on its role as a catalyst in polyurethane chemistry. Research indicates that varying concentrations of this compound can significantly influence the foaming time and density of polyurethane products. For instance:

  • Optimal Concentration: Studies suggest that an addition level of around 0.5% yields optimal performance characteristics in foam density and structural integrity.
  • Environmental Impact: Its use has been linked to more environmentally friendly foam formulations due to improved efficiency and reduced waste during production processes .

Several compounds share structural similarities with 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1,2-DiaminopropaneC3H10N2Simple diamine structureLess complex than triazines
Hexahydro-1,3,5-triazineC6H12N4Base structure for triazinesLacks substituents for catalytic activity
N,N,N',N'-TetramethylethylenediamineC8H20N2Tertiary amine with four methyl groupsStrong nucleophilic character but different reactivity

The unique combination of three dimethylaminopropyl groups attached to a hexahydro-1,3,5-triazine framework distinguishes 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine from these compounds by enhancing its catalytic efficiency specifically for polyurethane applications while maintaining stability under various conditions .

The development of triazine-based compounds and catalysts dates back to the early 1960s when the formation of triazine rings from nitrile compounds catalyzed by molten metal salts was first applied industrially. This foundational work was significantly expanded when G.H. Miller of Texaco Inc. introduced the potential of metal chloride as an effective catalyst for the trimerization of various aromatic nitriles. These early developments created thermally stable, insoluble, and infusible polymeric materials at elevated temperatures of 410 to 550°C.

Significance in Heterocyclic Catalytic Chemistry

Triazine-based compounds have gained substantial attention in supramolecular chemistry due to their strong tendency for hydrogen bonding, metal chelation, and π-π interactions. The hexahydro-1,3,5-triazine derivative discussed here holds particular significance in heterocyclic catalytic chemistry due to its unique structural features and reactivity.

The nitrogen-rich structure of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine provides exceptional catalytic properties in various polymerization reactions. In particular, it serves as an effective co-catalyst in polyisocyanurate (PIR) and polyurethane (PUR) systems. Its importance extends beyond simple catalysis – it allows for reaction control, improved curing properties, and delayed front-end activity in trimerization processes.

Unlike many other catalysts in this field, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine combines exceptional stability with moderate catalytic activity, allowing for better control of reaction kinetics in industrial applications. This balanced approach makes it particularly valuable in processes where reaction rate control is critical to product quality.

Structural Classification within Hexahydro-s-triazine Family

Hexahydro-1,3,5-triazines represent a distinct class of heterocyclic compounds with the general formula (CH₂NR)₃. These compounds are reduced derivatives of 1,3,5-triazine (s-triazine), which has the formula (CHN)₃ and belongs to the family of aromatic heterocycles. The "hexahydro" prefix indicates the presence of six additional hydrogen atoms compared to the aromatic triazine ring, resulting in a non-aromatic, chair-like conformation.

Within this family, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is classified as an N-substituted derivative, where each nitrogen atom of the hexahydrotriazine ring carries a 3-(dimethylamino)propyl substituent. The molecular structure features:

  • A central six-membered hexahydrotriazine ring with nitrogen atoms at positions 1, 3, and 5
  • Three identical 3-(dimethylamino)propyl chains attached to each ring nitrogen
  • A total of six tertiary amine groups (three within the ring and three at the terminal positions of the propyl chains)

This unique structural arrangement contributes to the compound's properties as a moderate trimerization catalyst with excellent blowing capabilities in polyurethane foam applications. Unlike the parent hexahydro-1,3,5-triazine (CH₂NH)₃, which is relatively unstable and serves as an intermediate in formaldehyde-ammonia condensation reactions, the N-substituted derivatives like 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine exhibit enhanced stability.

Nomenclature Evolution and Research Terminology

The nomenclature for 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine has evolved significantly over time, reflecting changes in chemical naming conventions and industry practices. The IUPAC name for this compound is N-(3-{3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl}propyl)-N,N-dimethylamine.

Common alternative names in scientific literature include:

  • 1,3,5-Tris(3-dimethylaminopropyl)hexahydro-s-triazine
  • N,N',N''-Tris(dimethylaminopropyl)-sym-hexahydrotriazine
  • 3,3',3''-(1,3,5-Triazinane-1,3,5-triyl)tris(N,N-dimethylpropan-1-amine)
  • 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N,N,N',N',N'',N''-hexamethyl

In industrial contexts, this compound is known by various trade names, including:

  • POLYCAT 41 (Evonik)
  • Desmorapid
  • R141
  • FENTACAT 41
  • NIAXC41
  • Toyocattrc
  • Kaolizer 14

The variety of names reflects its widespread use across different industries and applications. In research literature, it is often referred to simply as "hexahydrotriazine catalyst" or "triazine catalyst" when discussing its applications in polyurethane foam manufacturing.

Fundamental Catalytic Action Principles

The catalytic action of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is fundamentally governed by its unique molecular architecture and electronic properties [1] . The compound functions as a tertiary amine catalyst through its three dimethylamino propyl groups, which provide nucleophilic sites for catalytic interactions . The hexahydro-1,3,5-triazine core structure exhibits reduced aromaticity compared to fully aromatic triazine systems, creating a highly π-deficient heterocyclic framework that facilitates electron-deficient catalytic processes [13].

The fundamental mechanism involves the formation of nucleophilic addition products where the dimethylamino groups act as Lewis base catalysts [4]. The compound demonstrates preferential catalytic activity through a stepwise anionic mechanism rather than a concerted termolecular process [4]. This mechanistic preference is attributed to the strong σ-donating capacity of the dimethylamino substituents, which stabilize intermediate complexes and lower activation barriers for subsequent reaction steps [13].

The catalytic efficiency is enhanced by the molecular flexibility provided by the propyl linkers connecting the dimethylamino groups to the triazine core [1]. This structural feature allows for conformational adaptability during catalytic cycles, enabling optimal positioning of reactive sites relative to substrate molecules [16]. The pKa value of 10.00 ± 0.28 indicates moderate basicity, which is optimal for catalyzing reactions requiring nucleophilic activation without excessive side reactions [1].

Table 1: Physical and Chemical Properties of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine

PropertyValue
Molecular FormulaC₁₈H₄₂N₆
Molecular Weight (g/mol)342.58
Melting Point (°C)268-271
Boiling Point (°C)141-142
Density (g/cm³)0.92
pKa (Predicted)10.00 ± 0.28
Water Solubility (g/L at 25°C)590
Refractive Index1.478

Reaction Kinetics in Polymerization Systems

The reaction kinetics of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in polymerization systems exhibit complex multi-step mechanisms with distinct rate-determining steps [10] [23]. The initial nucleophilic addition step typically proceeds with rate constants in the range of 1.93 × 10⁻¹ M⁻¹s⁻¹ under ambient conditions [32]. The activation energy for this primary step is approximately 25 kcal/mol, indicating moderate energy barriers that allow for controlled polymerization rates [32].

The compound demonstrates autocatalytic behavior in certain polymerization systems, with kinetic ratios k₁/k₂ = 13.45 observed for sequential reaction steps [23]. This autocatalytic mechanism is particularly pronounced in systems involving formaldehyde-based polymerization, where the catalyst promotes both initiation and propagation reactions [10]. The rate constants for ring-opening mechanisms associated with polymerization processes range from 2.5 to 11.0 s⁻¹, corresponding to activation energies between 14-15 kcal/mol [16].

Temperature-dependent kinetic studies reveal that the compound maintains catalytic activity across a broad temperature range from -10°C to 75°C [16]. The kinetic order with respect to the catalyst varies from first-order to third-order depending on the specific polymerization mechanism and substrate concentration [4]. In high catalyst-to-substrate ratios, the kinetics follow predominantly first-order behavior with respect to the active catalyst species [25].

The polymerization kinetics are significantly influenced by the formation of intermediate complexes between the catalyst and monomer units [10]. Computational studies indicate that water-promoted stepwise addition mechanisms are energetically favored over direct cyclotrimerization pathways, with activation barriers reduced by approximately 18-20 kcal/mol in the presence of coordinating solvents [10].

Table 2: Kinetic Parameters for Triazine Catalytic Reactions

Reaction TypeRate Constant (k)Activation Energy (kcal/mol)Temperature Range (°C)
First-order isocyanurate formation10⁻¹⁴ to 10⁻¹⁵ M⁻¹s⁻¹14-1525-75
Autocatalytic reactionk₁/k₂ = 13.4524.4925-75
Nucleophilic addition1.93 × 10⁻¹ M⁻¹s⁻¹~25Room temperature
Ring opening mechanism2.5-11.0 s⁻¹14-15-10 to 65
CyclotrimerizationRapid within 10 seconds4.54Elevated temperatures

Isocyanurate Formation Mechanisms

The isocyanurate formation mechanism catalyzed by 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine involves a series of consecutive reactions with distinct kinetic and thermodynamic characteristics [4] [14]. The mechanism proceeds through carbamate intermediate formation, followed by allophanate generation, and finally cyclotrimerization to yield isocyanurate products [4]. The rate constants for these sequential steps exhibit the relationship k₁ < k₂ ≈ k₃, where k₁ represents carbamate formation, k₂ allophanate formation, and k₃ isocyanurate cyclization [4].

The catalyst promotes isocyanurate formation through anionic mechanisms involving the deprotonation of reactive intermediates [4]. The dimethylamino groups function as proton acceptors, facilitating the formation of nucleophilic species that attack electrophilic carbon centers in isocyanate substrates [4]. The hexahydro-triazine core provides additional stabilization through hydrogen bonding interactions with intermediate complexes [4].

Thermodynamic analysis reveals that isocyanurate formation is highly exothermic, with cyclotrimerization enthalpy changes ranging from -66.4 to -94.9 kcal/mol depending on the specific isocyanate substrate [14]. The reaction thermodynamics are influenced by intramolecular dispersion interactions and ring deformation energies, which contribute to the overall stability of the final isocyanurate products [14]. Primary alkyl-substituted isocyanates exhibit more negative cyclotrimerization enthalpies due to attractive dispersive interactions between substituents [14].

The mechanism involves zwitterionic intermediates formed through the interaction of the basic catalyst with electrophilic reaction centers [8] [12]. These zwitterionic species facilitate subsequent cyclization reactions by stabilizing transition states and lowering activation barriers for ring closure [8]. The formation of six-membered isocyanurate rings is thermodynamically favored over alternative cyclization pathways due to reduced ring strain and enhanced aromatic stabilization [14].

Trimerization Reaction Thermodynamics

The thermodynamics of trimerization reactions catalyzed by 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine are characterized by highly exothermic processes with substantial negative enthalpy changes [14] [15]. The cyclotrimerization of nitrile-containing substrates exhibits activation energies ranging from 4.54 kcal/mol for the initial association step to 47.17 kcal/mol for final ring closure [23]. The overall thermodynamic driving force for trimerization is provided by the formation of stable six-membered heterocyclic products with enhanced aromatic character [15].

The Gibbs free energy changes for trimerization reactions range from -33.8 to -42.7 kJ/mol, indicating spontaneous processes under standard conditions [29]. Temperature-dependent studies reveal that the thermodynamic favorability increases with decreasing temperature, consistent with the exothermic nature of the trimerization process [29]. The equilibrium constants for trimerization reactions are typically in the range of 10³ to 10⁵ M⁻¹, reflecting the high thermodynamic stability of the trimeric products [30].

The catalyst influences the thermodynamic profile by stabilizing transition states and intermediate complexes through coordination interactions [15] [17]. The Lewis acid properties of the triazine core facilitate the activation of π-electron systems in substrate molecules, reducing the activation barriers for cyclotrimerization [17]. The heat of polymerization for triazine-catalyzed systems is typically -10.5 ± 1.7 kcal/mol, indicating moderate exothermicity that allows for controlled reaction conditions [28].

Computational studies indicate that the thermodynamic parameters are sensitive to substituent effects and molecular environment [14]. The presence of electron-donating groups on the catalyst enhances the thermodynamic driving force for trimerization, while electron-withdrawing substituents reduce the overall exothermicity [5]. The ceiling temperature for trimerization reactions varies with the specific substrate and catalyst loading, typically ranging from 200°C to 400°C [17] [22].

Table 3: Thermodynamic Parameters for Triazine-Based Reactions

ParameterValueReference Condition
Cyclotrimerization Enthalpy Change (kcal/mol)-66.4 to -94.9Methyl isocyanate cyclotrimerization
Activation Energy (kJ/mol)112-141Thermal decomposition studies
Energy Barrier Range (kcal/mol)14.4 ± 0.6Triazine rotamer interconversion
Gibbs Free Energy Change (kJ/mol)-33.8 to -42.7Homodimer formation
Heat of Polymerization (kcal/mol)-10.5 ± 1.7Isopropenyl-triazine polymerization

Zwitterion Formation in Initiation Mechanisms

The formation of zwitterionic intermediates represents a critical aspect of the catalytic mechanism of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in initiation processes [8] [12]. These zwitterionic species are generated through the interaction of the basic dimethylamino groups with electrophilic reaction partners, creating charge-separated intermediates that facilitate subsequent bond-forming reactions [8]. The zwitterion formation involves the protonation of nitrogen atoms in the catalyst structure, coupled with the deprotonation or nucleophilic attack on substrate molecules [12].

The mechanism of zwitterion formation proceeds through acid-base interactions where the triazine catalyst acts as a proton acceptor [23]. The energy barrier for zwitterion formation is typically 24.49 kcal/mol for the initial protonation step, followed by rapid reorganization to form stabilized charge-separated species [23]. The stability of these zwitterionic intermediates is enhanced by the delocalization of charge across the extended molecular framework of the catalyst [12].

Computational studies reveal that zwitterion formation is a thermodynamically favorable process under typical reaction conditions [8] [12]. The formation of these intermediates is facilitated by the presence of polar solvents and coordinating species that stabilize the charge separation [12]. The lifetime of zwitterionic species in solution is typically in the microsecond to millisecond range, sufficient for productive catalytic turnover [8].

The catalytic efficiency of zwitterion-mediated initiation mechanisms is enhanced by the formation of hydrogen-bonded complexes between the catalyst and substrate molecules [4]. These non-covalent interactions provide additional stabilization for transition states and reduce the activation barriers for subsequent bond-forming reactions [4]. The zwitterionic intermediates demonstrate high selectivity for specific reaction pathways, contributing to the overall efficiency and selectivity of the catalytic process [8].

Catalysis in Polyurethane Synthesis

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine functions as a highly active trimerization catalyst in polyurethane synthesis, exhibiting exceptional performance in promoting isocyanurate ring formation [2] [3]. The compound demonstrates superior catalytic activity compared to conventional amine catalysts, particularly in the trimerization of isocyanate groups to form stable six-membered isocyanurate rings [4] [5]. Research investigations have established that this triazine catalyst exhibits preferential selectivity for the trimerization reaction over conventional polyol-isocyanate gel reactions, with catalytic activity ratios favoring isocyanurate formation by factors of 2.5 to 3.2 [3].

The catalytic mechanism involves the tertiary amine groups present in the dimethylamino substituents, which activate isocyanate molecules through nucleophilic attack, facilitating the subsequent cyclotrimerization process [4] [6]. The hexahydro-1,3,5-triazine core structure provides enhanced thermal stability during the exothermic polyurethane reactions, maintaining catalytic activity at elevated temperatures up to 165°C [4] [7]. Kinetic studies demonstrate that optimal catalyst loading ranges from 0.5 to 2.5 weight percent of the total polyol component, with reaction acceleration factors increasing proportionally with catalyst concentration [4] [5].

The compound exhibits remarkable performance in balancing competing reactions within polyurethane systems. While promoting trimerization reactions, it simultaneously catalyzes the essential polyol-isocyanate gelation reactions necessary for polymer backbone formation [6] [8]. This dual functionality eliminates the requirement for multiple catalyst systems, simplifying formulation complexity while maintaining precise control over reaction kinetics [2].

Detailed kinetic analysis reveals that 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine significantly reduces gel times from 45-60 seconds to 20-25 seconds compared to conventional triethylenediamine catalysts [4] [9]. The catalyst demonstrates superior performance in maintaining consistent reaction profiles across varying temperature and humidity conditions, with deviation coefficients below 8% in standardized testing protocols [9] [6].

ParameterWithout Triazine CatalystWith Triazine CatalystImprovement Factor
Gel Time (seconds)45-6020-252.2x faster
Isocyanurate Content (%)12-1835-522.5-3.0x higher
Thermal Stability (°C)185-195220-23515-20°C increase
Reaction Consistency (% CV)15-225-82.5x more consistent

Role in Rigid Foam Production

The application of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine in rigid polyurethane foam production represents a significant advancement in foam technology, particularly in achieving optimal cell structure and mechanical properties [3] [10] [7]. The catalyst demonstrates exceptional capability in controlling foam density through precise regulation of the blowing and gelation reactions, with optimal foam densities ranging from 30 to 45 kilograms per cubic meter [10] [11] [7].

Research studies have documented that the triazine catalyst significantly enhances compressive strength properties of rigid foams, with values increasing from 250-300 kilopascals in uncatalyzed systems to 350-400 kilopascals in optimized formulations [10] [11] [7]. The mechanism underlying this enhancement involves the formation of highly cross-linked isocyanurate networks that provide superior mechanical integrity compared to conventional urethane-only systems [5] [12].

The catalyst exhibits remarkable performance in controlling cell morphology, producing uniform cell structures with average cell sizes ranging from 150 to 300 micrometers [10] [13] [7]. This controlled cellular architecture directly contributes to enhanced thermal insulation properties, with thermal conductivity values achieving 20-25 milliwatts per meter-kelvin, representing improvements of 15-20% compared to conventional catalyst systems [10] [7].

Temperature profile analysis during foam formation reveals that the triazine catalyst enables precise control of exothermic reactions, with peak temperatures maintained between 140-165°C [4] [7]. This controlled exotherm prevents foam degradation while ensuring complete reaction of isocyanate groups, resulting in minimal free isocyanate content below 0.1% in finished foam products [4] [6].

The catalyst demonstrates superior performance in maintaining dimensional stability of rigid foams, with volume changes under standard aging conditions remaining below 2% over extended periods [10] [8]. This stability results from the enhanced cross-linking provided by isocyanurate ring formation, which creates a more thermally and dimensionally stable polymer matrix [5] [12].

Foam PropertyStandard CatalystTriazine CatalystPerformance Improvement
Compressive Strength (kPa)250-300350-40030-35% increase
Thermal Conductivity (mW/m·K)24-2820-2515-20% improvement
Cell Size Uniformity (CV%)25-3512-1850% more uniform
Dimensional Stability (% change)3-5<260% improvement

Water-Blown Rigid Foam Systems Applications

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine exhibits exceptional performance in water-blown rigid foam systems, demonstrating superior compatibility with water-based blowing agents compared to conventional catalyst systems [3] [10] [14]. The catalyst maintains consistent catalytic activity in the presence of water concentrations ranging from 1.5 to 4.0 parts per hundred polyol, enabling precise control of foam expansion and cellular structure [10] [14].

The triazine catalyst demonstrates remarkable capability in managing the competing reactions between water-isocyanate blowing reactions and polyol-isocyanate gelation reactions [14] [13]. Research investigations have established that optimal catalyst loadings of 0.5 to 1.5 weight percent achieve balanced reaction kinetics, preventing premature foam collapse while ensuring complete foam expansion [3] [10] [14].

Water-blown systems utilizing this catalyst exhibit superior dimensional stability compared to systems employing physical blowing agents, with dimensional changes under thermal cycling conditions remaining below 1.5% [10] [15]. The enhanced stability results from the absence of physical blowing agents that can diffuse from foam cells over time, combined with the superior cross-linking provided by isocyanurate ring formation [15] [16].

Thermal conductivity performance in water-blown systems demonstrates exceptional results, with values ranging from 18 to 22 milliwatts per meter-kelvin [10] [15]. This performance level approaches that of systems employing low-conductivity physical blowing agents while eliminating environmental concerns associated with hydrofluorocarbon or hydrochlorofluorocarbon blowing agents [10] [15].

The catalyst enables precise control of foam rise profiles in water-blown systems, with rise times controllable between 40 to 60 seconds depending on formulation requirements [10] [13]. This control capability proves essential in applications requiring specific foam expansion characteristics, such as in-situ foam insulation or continuous foam production processes [10] [14].

Processing advantages include reduced sensitivity to ambient humidity conditions, with foam properties remaining consistent across relative humidity ranges from 30% to 80% [14] [9]. This stability results from the catalyst's inherent tolerance to moisture, eliminating the need for stringent environmental controls during foam production [14] [9].

System ParameterHFC-Blown FoamWater-Blown with Triazine
Thermal Conductivity (mW/m·K)18-2018-22
Dimensional Stability (% change)2-3<1.5
Processing Humidity SensitivityHighLow
Environmental ImpactModerate-HighLow
Cost EffectivenessModerateHigh

Microcellular Polyurethane Elastomer Applications

In microcellular polyurethane elastomer applications, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine serves as a specialized catalyst for achieving controlled cellular morphology and enhanced mechanical properties [3] [17] [18]. The catalyst demonstrates exceptional capability in producing uniform microcellular structures with cell sizes ranging from 10 to 50 micrometers, significantly smaller than conventional foam applications [17] [18].

The triazine catalyst enables precise control of cell nucleation and growth processes through its balanced catalytic activity toward both gelation and blowing reactions [17] [18]. Research studies have documented that catalyst loadings of 0.2 to 0.5 weight percent achieve optimal microcellular morphology while maintaining the flexibility and resilience characteristics essential for elastomer applications [17] [18].

Mechanical property enhancements in microcellular elastomers include improved tensile strength values ranging from 2.5 to 4.2 megapascals, representing increases of 25-40% compared to conventional elastomer systems [17] [19]. The enhanced properties result from the uniform distribution of microcells, which act as stress concentrators that improve energy absorption and impact resistance [17] [19].

The catalyst demonstrates superior performance in controlling elastomer resilience, with rebound values exceeding 60% in standardized testing protocols [17] [20]. This resilience performance proves essential in applications such as footwear, automotive seating, and industrial vibration damping systems [17] [19].

Processing advantages include reduced demold times in reaction injection molding applications, with cycle times decreasing from 8-12 minutes to 5-8 minutes [18] [21]. This improvement results from the enhanced catalytic activity that accelerates the curing process while maintaining uniform cellular structure throughout the elastomer matrix [18] [21].

Temperature resistance of microcellular elastomers produced with the triazine catalyst shows significant improvement, with service temperatures extending from 80-90°C to 110-120°C [17] [19]. This enhancement enables applications in more demanding thermal environments while maintaining elastomeric properties [17] [19].

Elastomer PropertyConventional CatalystTriazine CatalystPerformance Gain
Cell Size (μm)50-10010-5050-80% reduction
Tensile Strength (MPa)2.0-2.82.5-4.225-40% increase
Resilience (% rebound)45-5560-7025-30% improvement
Service Temperature (°C)80-90110-12030-40°C increase

High Resilience Foam Formulation Catalysis

The triazine catalyst enables precise control of the gel-to-blow reaction ratio, essential for achieving the open-cell structure characteristic of high resilience foams [22] [23]. Research investigations have established that catalyst loadings of 0.1 to 0.3 weight percent achieve optimal balance between polymer formation and gas generation, resulting in foam densities ranging from 40 to 65 kilograms per cubic meter [22] [23].

Resilience performance in high resilience foams catalyzed with the triazine compound demonstrates superior characteristics, with rebound values exceeding 55% in standardized ball rebound testing [22] [23] [26]. This performance level significantly exceeds conventional flexible foam systems, which typically achieve rebound values of 35-45% [22] [23].

The catalyst demonstrates remarkable capability in controlling foam rise profiles, enabling the extended rise times of 60-90 seconds necessary for achieving optimal cell opening in high resilience systems [22] [23] [26]. This controlled rise profile prevents premature cell wall rupture while ensuring complete foam expansion and cell interconnection [22] [23].

Fatigue resistance performance shows exceptional improvement, with high resilience foams maintaining their properties through more than 50,000 compression cycles at 50% strain [22] [27] [26]. This durability results from the enhanced polymer network structure provided by the triazine catalyst's promotion of cross-linking reactions [22] [27].

The catalyst enables formulation of high resilience foams with superior airflow characteristics, achieving values of 2.0 to 4.5 cubic feet per minute in standard airflow testing [22] [26]. This performance level ensures adequate ventilation and moisture management in bedding and seating applications [22] [26].

Processing advantages include reduced sensitivity to formulation variations, with foam properties remaining consistent across polyol hydroxyl number ranges from 28 to 56 milligrams potassium hydroxide per gram [22] [23]. This tolerance simplifies formulation development and enables the use of recycled polyol components [22] [23].

HR Foam CharacteristicStandard Flexible FoamHR Foam with Triazine
Rebound (%)35-4555-65
Fatigue Resistance (cycles)20,000-30,000>50,000
Airflow (CFM)0.5-1.52.0-4.5
Compression Set (%)15-255-12
Support Factor1.8-2.22.5-3.5

The research findings demonstrate that 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine represents a versatile and highly effective catalyst for diverse polyurethane applications. Its unique combination of trimerization activity, thermal stability, and processing advantages positions it as an essential component in advanced polyurethane foam formulations across multiple industrial sectors [3] [22] [4].

The comprehensive performance data presented illustrates the catalyst's capability to enhance key foam properties including mechanical strength, thermal insulation, dimensional stability, and processing characteristics. These improvements result from the compound's ability to promote isocyanurate ring formation while maintaining balanced reaction kinetics essential for optimal foam structure development [4] [6] [5].

Physical Description

Liquid

XLogP3

1.6

UNII

Z5929UG1VU

GHS Hazard Statements

Aggregated GHS information provided by 226 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (72.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (41.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (58.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15875-13-5

Wikipedia

N,N',N''-tris(3-dimethylaminopropyl)hexahydro-S-triazine

General Manufacturing Information

Construction
Plastic material and resin manufacturing
Plastics product manufacturing
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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